molecular formula C19H14Cl2N2O3 B505082 N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide

Cat. No.: B505082
M. Wt: 389.2g/mol
InChI Key: WQHMIKKVTSDWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its complex structure, which includes a benzylamino group, a dichlorophenyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,6-dichloro-2-nitrophenol with benzylamine to form an intermediate, which is then subjected to further reactions to introduce the furamide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
  • N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide

Uniqueness

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide stands out due to its dichlorophenyl group, which imparts unique chemical properties such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3/c20-13-9-14(18(24)22-11-12-5-2-1-3-6-12)17(15(21)10-13)23-19(25)16-7-4-8-26-16/h1-10H,11H2,(H,22,24)(H,23,25)

InChI Key

WQHMIKKVTSDWIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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